molecular formula C21H23NO3 B12675355 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol CAS No. 27450-47-1

6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol

Katalognummer: B12675355
CAS-Nummer: 27450-47-1
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: APUUXJMNFYPFOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its benzofurobenzoxepin core, which is fused with a dimethylaminopropyl side chain. Its molecular formula is C21H23NO3, and it has a molecular weight of 337.41 g/mol .

Vorbereitungsmethoden

The synthesis of 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol involves several steps, typically starting with the formation of the benzofurobenzoxepin core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The dimethylaminopropyl side chain is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-ol stands out due to its unique benzofurobenzoxepin core and the presence of the dimethylaminopropyl side chain. Similar compounds include:

    6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-one: Differing by the presence of a ketone group instead of a hydroxyl group.

    6-(3-(Dimethylamino)propyl)-6,12-dihydro-benzofuro(3,2-c)(1)benzoxepin-6-carboxylic acid: Featuring a carboxylic acid group instead of a hydroxyl group.

Eigenschaften

CAS-Nummer

27450-47-1

Molekularformel

C21H23NO3

Molekulargewicht

337.4 g/mol

IUPAC-Name

6-[3-(dimethylamino)propyl]-12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ol

InChI

InChI=1S/C21H23NO3/c1-22(2)13-7-12-21(23)17-9-4-6-11-19(17)24-14-16-15-8-3-5-10-18(15)25-20(16)21/h3-6,8-11,23H,7,12-14H2,1-2H3

InChI-Schlüssel

APUUXJMNFYPFOE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1(C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.